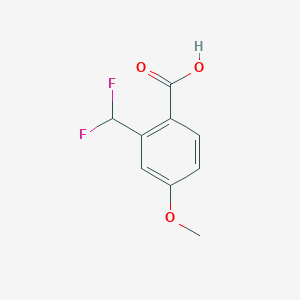

2-(Difluoromethyl)-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-4-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core

Métodos De Preparación

The synthesis of 2-(Difluoromethyl)-4-methoxybenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method includes the use of difluoromethylation reagents such as difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the difluoromethyl group. Industrial production methods may employ large-scale difluoromethylation processes that utilize efficient catalytic systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-(Difluoromethyl)-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions, particularly in the presence of metal catalysts, to form more complex molecular structures.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

2-(Difluoromethyl)-4-methoxybenzoic acid serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive precursor for the synthesis of more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where modifications can lead to compounds with improved efficacy and selectivity .

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that compounds containing difluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of isoferulic acid with difluoromethyl substitutions have shown enhanced antibacterial effects against various strains, including Mycobacterium smegmatis and Staphylococcus aureus. The incorporation of the difluoromethyl group was found to improve selectivity and potency, suggesting potential applications in developing new antibiotics .

Cancer Research

The compound is also being investigated for its potential role in cancer therapy. Studies have focused on its ability to inhibit specific oncogenic targets, which could lead to the development of novel therapeutic agents. The mechanism involves targeting key pathways involved in cell proliferation and survival, making it a candidate for further exploration in oncology .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its interactions with biological targets. The difluoromethyl moiety can modulate the compound's pharmacokinetic properties, enhancing absorption and distribution in biological systems. This characteristic is crucial for drug candidates aimed at specific diseases, including infectious diseases and cancer .

Industrial Applications

Agrochemicals

The unique chemical properties of this compound make it suitable for use in the development of agrochemicals. Its ability to act as a herbicide or fungicide is attributed to its structural features that allow for effective interaction with biological systems in plants and pests. Research into its efficacy as a pesticide has shown promising results, indicating its potential role in sustainable agriculture .

Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enhances lipophilicity and stability |

| Biological Applications | Antimicrobial activity | Effective against M. smegmatis; potential antibiotic |

| Medicinal Chemistry | Drug development | Modulates pharmacokinetics; inhibits oncogenic targets |

| Industrial Applications | Agrochemical development | Promising herbicide/fungicide properties |

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, which enhances the compound’s binding affinity to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved often include inhibition or activation of specific signaling cascades .

Comparación Con Compuestos Similares

2-(Difluoromethyl)-4-methoxybenzoic acid can be compared with other similar compounds, such as:

2-(Trifluoromethyl)-4-methoxybenzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.

4-Methoxybenzoic acid: Lacking the difluoromethyl group, this compound has different reactivity and applications.

2-(Difluoromethyl)benzoic acid: Similar to this compound but without the methoxy group, leading to variations in its chemical behavior and uses.

Actividad Biológica

2-(Difluoromethyl)-4-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core. Its molecular formula is C10H9F2O3, with a molecular weight of approximately 202.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and biological activity:

- Difluoromethyl Group (CF2H) : This group can act as a bioisostere for carboxylic acids, potentially altering lipophilicity and metabolic stability while mimicking the behavior of carboxylic acids in biological systems.

- Methoxy Group (OCH3) : The methoxy group may facilitate hydrogen bonding, enhancing interactions with biological macromolecules.

The mechanism of action involves the compound's interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, increasing binding affinity to enzymes and receptors. This interaction may modulate enzyme activity and influence signaling pathways, leading to various biological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds containing difluoromethyl groups exhibit enhanced antibacterial properties. For example, a series of difluoromethyl-substituted amides derived from isoferulic acid showed significant activity against Mycobacterium smegmatis, with some analogs displaying minimal cytotoxicity against human cell lines .

Table 1: Antibacterial Activity of Difluoromethyl Compounds

| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (HepG2) |

|---|---|---|---|

| 11b | M. smegmatis | 8 | Negligible |

| 11g | M. smegmatis | 8 | Negligible |

| Isoferulic Amide | Shigella boydii | Moderate | Moderate |

This study suggests that the difluoromethyl moiety enhances both lipophilicity and selective antibacterial activity, making it a promising candidate for developing new antibiotics targeting M. tuberculosis .

Anti-inflammatory and Anticancer Activities

Preliminary research indicates that this compound may exhibit anti-inflammatory effects, potentially through the modulation of cytokine production or inhibition of inflammatory pathways. Additionally, its structural characteristics suggest possible anticancer activity by interfering with tumor cell proliferation or inducing apoptosis.

Case Studies

- Synthesis and Evaluation : In one study, researchers synthesized various derivatives of this compound to evaluate their biological activities. The results indicated that modifications in substituents significantly affected both antibacterial potency and selectivity against specific pathogens .

- Therapeutic Potential : Another investigation focused on the compound's potential therapeutic applications in treating inflammatory diseases and cancers. The findings suggested that the unique functional groups could enhance drug-like properties while maintaining low toxicity profiles in human cell lines.

Propiedades

IUPAC Name |

2-(difluoromethyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-5-2-3-6(9(12)13)7(4-5)8(10)11/h2-4,8H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPVEEOKICHOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.